molecular formula C23H21NO B1163593 JWH 073 N-(1-methylpropyl) isomer

JWH 073 N-(1-methylpropyl) isomer

Cat. No.: B1163593
M. Wt: 327.4
InChI Key: OBSPBKZYVSXTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The JWH 073 N-(1-methylpropyl) isomer is a synthetic cannabinoid receptor agonist provided as a high-purity analytical reference standard for forensic and clinical research. This compound is part of the naphthoylindole family, designed as a structural analog of the scheduled controlled substance JWH-073, which acts as a full agonist at both the CB1 and CB2 cannabinoid receptors . Its primary research value lies in its utility as a model compound for studying the structure-activity relationships of cannabimimetic substances, their metabolic pathways, and receptor binding affinities. This chemical is strictly intended for lawful research applications, including the development and validation of analytical methods for detecting emerging synthetic cannabinoids in seized materials and biological specimens . Researchers employ techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this class of compounds, which often exhibit characteristic fragmentation patterns useful for identification . The product is offered "For Research Use Only" and is not intended for diagnostic, therapeutic, or human consumption purposes. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international laws and regulations regarding the handling and use of controlled substance analogs.

Properties

Molecular Formula

C23H21NO

Molecular Weight

327.4

InChI

InChI=1S/C23H21NO/c1-3-16(2)24-15-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-16H,3H2,1-2H3

InChI Key

OBSPBKZYVSXTKV-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CC2=C1C=CC=C2)C3=CN(C(CC)C)C4=CC=CC=C43

Synonyms

(1-(sec-butyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Origin of Product

United States

Chemical Synthesis and Precursor Analysis

Synthetic Pathways to JWH 073 N-(1-methylpropyl) Isomer

The synthesis of JWH-073 N-(1-methylpropyl) isomer, also known as (1-(sec-butyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone, is typically achieved through a multi-step process analogous to the synthesis of the parent compound, JWH-073. The general approach involves the acylation of indole (B1671886) followed by N-alkylation.

Reaction Mechanisms and Conditions

The synthesis can be broken down into two primary stages:

Friedel-Crafts Acylation: The first step involves the reaction of indole with a suitable acylating agent, typically 2-naphthoyl chloride, in the presence of a Lewis acid catalyst. This electrophilic substitution reaction predominantly occurs at the C3 position of the indole ring due to its higher nucleophilicity compared to the N1 position. The intermediate product formed is (1H-indol-3-yl)(naphthalen-2-yl)methanone.

N-Alkylation: The subsequent and defining step for this specific isomer is the N-alkylation of the intermediate. This is achieved by reacting (1H-indol-3-yl)(naphthalen-2-yl)methanone with a sec-butyl halide, such as 2-bromobutane (B33332) or 2-iodobutane, in the presence of a base. The base, often potassium hydroxide (B78521) or sodium hydride, deprotonates the indole nitrogen, forming an indolide anion which then acts as a nucleophile, attacking the electrophilic carbon of the sec-butyl halide. This results in the formation of the N-(1-methylpropyl) substituted final product.

The reaction conditions for the N-alkylation step are crucial for maximizing the yield of the desired N-alkylated product over potential C-alkylation or other side reactions. The choice of solvent, temperature, and base all play a significant role in the reaction's outcome.

Precursor Compounds and Reagents

The primary precursors and reagents required for the synthesis of JWH-073 N-(1-methylpropyl) isomer are outlined in the table below.

Role Compound/Reagent Chemical Formula
Starting MaterialIndoleC₈H₇N
Acylating Agent2-Naphthoyl chlorideC₁₁H₇ClO
Alkylating Agent2-BromobutaneC₄H₉Br
BasePotassium HydroxideKOH
SolventDimethylformamide (DMF) or AcetoneC₃H₇NO or C₃H₆O
Catalyst (for acylation)Aluminum chlorideAlCl₃

Characterization of Synthetic Byproducts and Impurities

The synthesis of JWH-073 N-(1-methylpropyl) isomer is not always a clean process and can result in the formation of various byproducts and the presence of unreacted starting materials as impurities.

Impurity Profiling in Seized Materials

Analysis of seized materials containing synthetic cannabinoids often reveals a range of impurities. nih.gov For JWH-073 and its analogs, these can include:

Unreacted Precursors: Residual indole, 2-naphthoyl chloride, and the specific alkylating agent may be present in the final product if the reaction does not go to completion or if purification is inadequate.

Positional Isomers: During the Friedel-Crafts acylation, substitution at other positions on the indole ring, although less favored, can occur, leading to the formation of positional isomers.

Di-acylated or Di-alkylated Products: Under certain reaction conditions, it is possible for the indole ring to be acylated or alkylated at more than one position.

Hydrolysis Products: The presence of water can lead to the hydrolysis of the acyl chloride to form 2-naphthoic acid.

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for the identification and quantification of these impurities in seized materials. nih.govresearchgate.net

Isomer-Specific Synthesis Challenges and Methodologies

The synthesis of the N-(1-methylpropyl) isomer of JWH-073 presents specific challenges, primarily related to achieving regioselectivity during the N-alkylation step.

Strategies for Regioselective Synthesis

The C3 position of the indole ring is generally more nucleophilic than the nitrogen atom, which can lead to competitive C-alkylation. rsc.org To favor N-alkylation, several strategies can be employed:

Choice of Base and Solvent: The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF can effectively deprotonate the indole nitrogen, increasing its nucleophilicity and favoring the N-alkylation pathway.

Phase-Transfer Catalysis: This technique can be used to facilitate the reaction between the water-soluble indolide anion and the organic-soluble alkyl halide.

Protecting Groups: Although more complex, the C3 position could theoretically be protected with a removable group prior to N-alkylation to ensure exclusive reaction at the nitrogen.

Lack of Scientific Data Precludes Analysis of this compound

An extensive review of available scientific literature reveals a significant gap in the pharmacological data for the specific chemical compound this compound. Despite targeted searches for its receptor binding affinities, efficacy, and functional activity, no studies providing this specific information could be located.

The formal chemical name for this isomer is (1-(sec-butyl)-1H-indol-3-yl)(naphthalen-2-yl)-methanone. While data exists for related compounds, such as the parent compound JWH-073 and other isomers, the biological and toxicological properties of the N-(1-methylpropyl) isomer have not been characterized in published research. For instance, a related compound, JWH 073 2'-naphthyl-N-(1-methylpropyl) isomer, which features the same N-(1-methylpropyl) group but a different attachment point for the naphthyl group, is noted as having uncharacterized biological and toxicological properties. caymanchem.com Similarly, another related isomer, JWH 073 2'-naphthyl-N-(2-methylpropyl) isomer, also lacks characterization of its properties. caymanchem.com

Consequently, it is not possible to provide the requested detailed analysis for the following sections:

Pharmacological Characterization and Receptor Interactions

Investigation of Receptor Functional Activity

β-Arrestin Recruitment Studies:Information regarding β-arrestin recruitment for this compound is absent from the scientific literature.

While a comparative analysis with the parent compound JWH-073 is requested, the lack of primary data for the N-(1-methylpropyl) isomer makes a direct comparison impossible. For context, the parent compound, JWH-073 ((1-butyl-3-(1-naphthoyl)indole)), is a well-documented synthetic cannabinoid. usdoj.govnih.gov It acts as a full agonist at both CB₁ and CB₂ cannabinoid receptors. wikipedia.org Studies report its binding affinity (Kᵢ) for the CB1 receptor to be in the range of 8.9 to 12.9 nM, with a Kᵢ of 38 nM for the CB2 receptor. nih.govcaymanchem.com JWH-073 has been shown to be less potent than its analogue JWH-018. nih.gov Its functional activity has been confirmed through G-protein activation and adenylyl cyclase inhibition assays. nih.gov

Evaluation of Off-Target Receptor Interactions

There is no available data from published scientific studies regarding the evaluation of off-target receptor interactions for JWH 073 N-(1-methylpropyl) isomer.

In Vitro Pharmacological Models for Activity Assessment

No information exists in the scientific literature detailing the use of in vitro pharmacological models to assess the activity of this compound.

There are no published findings from cell-based functional assays for this compound.

Metabolic Pathways and Metabolite Identification

In Vitro Metabolic Stability and Metabolite Profiling

In vitro studies are fundamental to understanding the metabolic fate of xenobiotics. For JWH-073, these studies have primarily utilized human liver microsomes and recombinant enzymes to identify the metabolic pathways.

Incubation of JWH-073 with human liver microsomes (HLMs) has been performed to identify its primary metabolites. nih.gov These studies reveal that the metabolism of JWH-073 predominantly involves oxidation (Phase I metabolism). The most abundant metabolites produced are monohydroxylated derivatives. nih.gov Hydroxylation occurs at several positions, including the N-alkyl chain (at the ω and ω-1 positions), the indole (B1671886) ring, and the naphthalene (B1677914) moiety. nih.gov

One study identified that a metabolite hydroxylated on the N-alkyl chain, specifically the JWH-073 N-(3-hydroxybutyl) metabolite, is expected to be produced during the metabolism of JWH-073 by human liver microsomes. caymanchem.com Similarly, the N-(4-hydroxybutyl) metabolite, characterized by monohydroxylation at the terminal omega (ω) position of the N-alkyl chain, is also an expected major metabolite based on the metabolism of structurally related synthetic cannabinoids. caymanchem.comcerilliant.com

Studies using recombinant human UDP-glucuronosyltransferase (UGT) enzymes have been conducted to characterize the Phase II metabolism of JWH-073's hydroxylated metabolites. nih.gov While the parent JWH-073 compound did not show activity with the tested UGTs, its hydroxylated metabolites were found to be substrates for several hepatic and extrahepatic UGT isoforms. nih.gov This indicates that after initial oxidation, the metabolites are readily conjugated with glucuronic acid to facilitate excretion. nih.gov

In Vivo Metabolite Detection and Characterization in Biological Matrices (animal studies only)

Animal studies, particularly in rats, have been used to investigate the in vivo metabolism of JWH-073. psu.edu When JWH-073 was administered to rats, urine analysis identified a series of metabolites resulting from several biochemical reactions. nih.gov These include:

Mono- and dihydroxylation on both aromatic (indole, naphthalene) and aliphatic (butyl chain) parts of the molecule. nih.gov

Carboxylation of the alkyl chain. nih.gov

N-dealkylation. nih.gov

A combination of N-dealkylation and hydroxylation. nih.gov

Interestingly, the metabolic profile in rats differs from that in humans. In rats, N-dealkylated and N-dealkyl monohydroxylated forms are predominant urinary metabolites, whereas in humans, monohydroxylated forms are more prevalent. nih.gov

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for separating JWH-073 N-(1-methylpropyl) isomer from other related synthetic cannabinoids and from matrix interferences. The choice of technique depends on the sample matrix, required sensitivity, and the need for isomeric separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique used for the analysis of synthetic cannabinoids. nih.gov For compounds like JWH-073 and its isomers, which are thermally stable and volatile, GC-MS provides excellent separation and characteristic fragmentation patterns for identification. psu.edu Analysis of metabolites, particularly hydroxylated and carboxylated forms, often requires a derivatization step to increase their volatility and improve their chromatographic behavior. nih.gov A study on JWH-073 and JWH-018 metabolites utilized derivatization with trifluoroacetic anhydride (B1165640) and hexafluoroisopropanol prior to GC-MS analysis. nih.gov

While specific GC-MS studies on the N-(1-methylpropyl) isomer are not prevalent in the literature, methods developed for the parent compound, JWH-073, provide a strong foundation. These methods are typically validated for parameters such as linearity, recovery, and limits of detection (LOD). nih.gov For instance, a validated GC-EIMS method for JWH-073 metabolites showed linearity in the low nanogram per milliliter range (0.1–10 ng/mL). nih.gov

Key Research Findings for GC-MS Analysis of Related JWH Compounds:

ParameterFinding/MethodologyReference Compound(s)Source
DerivatizationRequired for polar metabolites (hydroxy, carboxylic acid) to increase volatility. Agents used include trifluoroacetic anhydride (TFAA) and hexafluoroisopropanol (HFIP).JWH-073-COOH, JWH-073-OH nih.gov
Linearity Range0.1-10 ng/mL for carboxylic acid metabolites; 0.2-10 ng/mL for hydroxy metabolites.JWH-073-COOH, JWH-073-OH nih.gov
Extraction RecoveryReported between 79% and 87% for metabolites from urine.JWH-073 metabolites nih.gov
ApplicationSuccessfully used for screening and quantification in urine and for identifying compounds in herbal smoking mixtures.JWH-073, JWH-018 psu.edunih.gov

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is currently the most widely used and powerful technique for the analysis of synthetic cannabinoids and their metabolites in biological samples. researchgate.net It offers high sensitivity and specificity and can analyze a wide range of metabolites without the need for derivatization, which is a significant advantage over GC-MS. psu.edu

Numerous validated LC-MS/MS methods have been published for the detection of JWH-073 and its metabolites in blood and urine. nih.govnih.gov These methods typically employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up and concentration. nih.govnih.gov For example, a rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for JWH-073 in postmortem blood used LLE, achieving a limit of detection of 0.01 ng/mL. nih.gov Another UPLC-MS/MS method for JWH-073 and its metabolites in blood and urine reported LODs between 0.08 and 0.13 ng/mL after SPE. nih.gov The chromatographic separation is crucial for resolving isomers, and various C18 and biphenyl (B1667301) columns have been effectively used. nih.govchromtech.net.au

Validated LC-MS/MS Method Parameters for JWH-073 and its Metabolites:

ParameterValue/RangeMatrixSource
Linear Dynamic Range0.05-50 ng/mLBlood nih.gov
Limit of Detection (LOD)0.01 ng/mLBlood nih.gov
Limit of Quantification (LOQ)0.11-0.17 ng/mLBlood & Urine nih.gov
Intra-run Imprecision3.5-6.2%Blood nih.gov
Inter-run Imprecision4.8-5.5%Blood nih.gov
Recovery75-95%Blood & Urine nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, provides highly accurate mass measurements, which is invaluable for the identification of novel synthetic cannabinoids and their metabolites. unodc.org The high mass accuracy allows for the determination of elemental compositions, which helps to distinguish between compounds with the same nominal mass but different chemical formulas. This is particularly useful in untargeted screening approaches. researchgate.net

Methods using UHPLC-QTOF-MS (Quadrupole Time-of-Flight) have been developed for screening a wide range of synthetic cannabinoids, including metabolites of JWH-073, in urine. researchgate.net Furthermore, the development of advanced techniques like Structures for Lossless Ion Manipulations (SLIM) high-resolution ion mobility-mass spectrometry (IM-MS) has shown significant potential for separating challenging isomeric metabolites that may not be resolved by chromatography alone. chemrxiv.org While not specifically applied to JWH-073 N-(1-methylpropyl) isomer in the reviewed literature, this technology demonstrates the capability to separate isomers based on their size, shape, and charge, providing an additional dimension of separation. chemrxiv.org

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has emerged as a powerful alternative to LC and GC for the analysis of synthetic cannabinoids. nih.gov Using compressed carbon dioxide mixed with a small amount of organic modifier (like methanol) as the mobile phase, SFC can provide very fast and efficient separations. nih.gov

A study demonstrated that an SFC-MS method could separate a range of synthetic cannabinoids, including JWH-073, within 12 minutes. nih.gov Notably, the method was capable of separating optical isomers of other cannabinoids when using a chiral stationary phase column, highlighting its potential for the challenging separation of various isomers of JWH-073. nih.gov The high sensitivity of the SFC-MS method, with detection limits in the parts-per-billion (ppb) range, makes it suitable for trace analysis in seized products. nih.gov

SFC-MS Method Details for Synthetic Cannabinoid Analysis:

ParameterDescriptionSource
Mobile PhaseCompressed CO2 and methanol nih.gov
Analysis TimeDetermined within 12 minutes nih.gov
Sensitivity0.002-3.75 ppb nih.gov
ApplicationEffective for separating synthetic cannabinoids, including JWH-073, and their isomers in plant products. nih.gov

Spectroscopic Methods for Structural Elucidation

While mass spectrometry is excellent for detection and providing fragmentation data, it cannot unequivocally determine the exact structure of a new isomer. For this, spectroscopic methods are essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including synthetic cannabinoid isomers. nih.gov Whereas mass spectrometry can identify the mass and elemental composition, and suggest fragment structures, only NMR can provide detailed information about the specific arrangement of atoms and the connectivity within the molecule.

For a compound like JWH-073 N-(1-methylpropyl) isomer, NMR is crucial for confirming the identity of the sec-butyl (1-methylpropyl) group and distinguishing it from other butyl isomers like the n-butyl (in JWH-073), isobutyl (2-methylpropyl), or tert-butyl groups. It would also confirm the attachment position of the carbonyl linker to the naphthalene (B1677914) ring (position 1). While NMR is an indispensable tool for characterizing reference standards, its lower sensitivity compared to mass spectrometry generally precludes its use for detecting trace amounts in biological samples. nih.gov Publicly available, detailed NMR spectral data for JWH-073 N-(1-methylpropyl) isomer is not found in the reviewed scientific literature, underscoring the challenge in characterizing all possible isomers that may appear on the illicit market.

Table of Compounds Mentioned

Abbreviation / Trivial NameChemical Name
JWH-073(1-Butyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
JWH-073 N-(1-methylpropyl) isomer(1-(1-Methylpropyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
JWH-018(1-Pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
JWH-073 N-butanoic acid4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid
JWH-073 N-(4-hydroxybutyl)(1-(4-Hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
JWH-018 N-pentanoic acid5-(3-(1-Naphthoyl)-1H-indol-1-yl)pentanoic acid
JWH-018 5-hydroxypentyl(1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly in the vapor phase, serves as a powerful tool for the differentiation of regioisomeric synthetic cannabinoids, including isomers of JWH-073. While a specific IR spectrum for JWH-073 N-(1-methylpropyl) isomer is not publicly available, the analysis of structurally similar naphthoylindoles provides a strong indication of its expected spectral characteristics.

The position of the carbonyl (C=O) bridge on the indole (B1671886) ring is a dominant factor influencing the carbonyl absorption frequency. nih.gov For naphthoylindoles where the substitution is on the pyrrole (B145914) moiety of the indole ring (positions 2 and 3), the C=O stretching vibration is observed at lower wavenumbers, typically in the range of 1654-1656 cm⁻¹. nih.gov Conversely, when the naphthoyl group is attached to the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7), the carbonyl absorption frequencies are higher, appearing between 1671 and 1674 cm⁻¹. nih.gov

Given that JWH-073 and its isomers are 3-naphthoylindoles, the JWH-073 N-(1-methylpropyl) isomer is expected to exhibit a strong carbonyl absorption band in the lower frequency region, characteristic of substitution at the 3-position of the indole ring.

Other notable features in the IR spectra of these compounds include:

Aliphatic C-H stretching: A consistent triplet pattern is observed in the 2900 cm⁻¹ region, corresponding to the N-alkyl substituent. The asymmetric CH₂ stretch is typically the most intense of these bands. nih.gov

Out-of-plane C-H bending: The region below 700 cm⁻¹ displays unique patterns of absorption bands that are distinct for each regioisomer, arising from the changes in positional bonding on both the indole and naphthalene ring systems. nih.gov

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another valuable technique, particularly for the analysis of seized materials in solid or liquid form. For cannabinoids, characteristic doublet features are often observed between 1548–1648 cm⁻¹, arising from C=C stretching vibrations of the aromatic and cyclohexane (B81311) rings. scholaris.ca The bands between 1400 and 1470 cm⁻¹ are typically due to the in-plane deformation of CH₂ and CH₃ groups in the aliphatic chain. scholaris.ca

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique for the preliminary identification and quantification of cannabinoids. The chromophoric system of the naphthoylindole structure gives rise to characteristic absorption maxima (λmax). For JWH-073 and its isomers, these maxima are typically found in the ultraviolet region.

While specific data for the JWH-073 N-(1-methylpropyl) isomer is limited, data from closely related isomers provide a reliable reference. For instance, the JWH-073 2'-naphthyl-N-(2-methylpropyl) isomer exhibits absorption maxima at 215, 253, and 325 nm. caymanchem.com Similarly, the parent compound JWH-073 and its metabolites are often monitored at wavelengths around 315 nm and 330 nm for quantification purposes in HPLC-UV/Vis methods. nih.govcaymanchem.com

Table 1: UV-Visible Absorption Maxima of JWH-073 and Related Compounds

Compoundλmax (nm)
JWH 073 2'-naphthyl-N-(2-methylpropyl) isomer215, 253, 325 caymanchem.com
JWH 073 N-(4-hydroxybutyl) metabolite219, 315 caymanchem.com
JWH-073 and its metabolites (for HPLC-UV/Vis)~315, 330 nih.govnih.gov

Sample Preparation Strategies for Diverse Matrices

The effective extraction of JWH-073 N-(1-methylpropyl) isomer from complex biological and forensic samples is a critical step prior to instrumental analysis. The choice of extraction method depends on the matrix (e.g., blood, urine, oral fluid, or seized plant material) and the subsequent analytical technique.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used and robust method for the cleanup and concentration of synthetic cannabinoids and their metabolites from biological fluids like blood and urine. wiley.com It offers advantages over liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. technologynetworks.com

A common approach for the extraction of JWH-073 and its metabolites from urine involves the use of a polymeric strong-cationic exchange SPE cartridge. technologynetworks.com The general steps include:

Enzymatic Hydrolysis: Urine samples are often pre-treated with β-glucuronidase to hydrolyze the glucuronide conjugates of the metabolites. technologynetworks.comunodc.org

Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.

Washing: The cartridge is washed with a series of solvents to remove interfering substances. A typical wash may involve an aqueous buffer followed by a buffer/acetonitrile mixture. technologynetworks.com

Elution: The target analytes are eluted from the cartridge using an appropriate organic solvent or solvent mixture.

This method has been shown to provide good recovery rates, typically between 75% and 95%, for JWH-073 and its metabolites. wiley.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classical and effective method for the isolation of synthetic cannabinoids from aqueous samples, particularly blood. The high lipophilicity of compounds like JWH-073 N-(1-methylpropyl) isomer makes them amenable to extraction into a non-polar organic solvent. nih.gov

A typical LLE procedure for blood samples involves:

pH Adjustment: The blood sample is alkalinized, for instance to a pH of 10.2, to ensure the analytes are in their non-ionized form.

Extraction: An immiscible organic solvent, such as ethyl ether, is added to the sample, and the mixture is agitated to facilitate the transfer of the analytes into the organic phase.

Separation and Evaporation: The organic layer is separated, and the solvent is evaporated to concentrate the extracted compounds. The residue is then reconstituted in a suitable solvent for analysis.

LLE is valued for its simplicity and the minimal equipment required. nih.gov

Derivatization Techniques

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of the analytes, especially for metabolites containing polar functional groups like hydroxyl or carboxyl groups. unodc.org

A common derivatization strategy for the hydroxy and carboxylic acid metabolites of JWH-073 involves a two-step process:

Acylation: The sample extract is treated with trifluoroacetic anhydride.

Esterification/Etherification: This is followed by the addition of hexafluoroisopropanol. unodc.org

This derivatization process enhances the volatility and thermal stability of the metabolites, leading to improved peak shapes and sensitivity in GC-MS analysis. unodc.org

Forensic and Analytical Research Excluding Clinical Data

Methodologies for Detection in Biological Samples (non-human, research models)

To understand the metabolic fate of JWH-073 N-(1-methylpropyl) isomer, studies are conducted using animal models. These studies are vital for identifying the parent compound and its metabolites in various biological matrices, which informs the development of detection methods. nih.govnih.gov

Research in animal models, such as rats, focuses on identifying how the body processes JWH-073 and its isomers. The parent compound is often extensively metabolized, meaning that analytical methods must target not only the original substance but also its breakdown products (metabolites). thermofisher.comnmslabs.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for analyzing blood and urine in animal studies due to its high sensitivity and ability to detect metabolites at very low concentrations. nih.govnih.gov A study developed a validated UPLC-MS/MS method to detect JWH-073 and its key metabolites, JWH-073 N-butanoic acid and JWH-073 N-(4-hydroxybutyl), in blood and urine. nih.gov The method demonstrated good linearity, precision, and recovery, with limits of detection (LODs) ranging from 0.08 to 0.13 ng/mL. nih.gov Another study established an LC-MS/MS method to detect synthetic cannabinoids in rat plasma and urine, highlighting the importance of sample preparation techniques like solid-phase extraction (SPE) to remove matrix interferences and concentrate the analytes. nih.gov

The following table presents data from a validated LC-MS/MS method for the detection of JWH-073 and its metabolites. nih.gov

Analyte Matrix LOD (ng/mL) LOQ (ng/mL) Recovery (%)
JWH-073Blood, Urine0.08 - 0.130.11 - 0.1775 - 95
JWH-073 N-butanoic acidBlood, Urine0.08 - 0.130.11 - 0.1775 - 95
JWH-073 N-(4-hydroxybutyl)Blood, Urine0.08 - 0.130.11 - 0.1775 - 95

Alternative biological matrices like hair and oral fluid are of growing interest in forensic research as they can provide different information about a substance's history of exposure.

Hair Analysis: Hair can provide a longer detection window compared to blood or urine. An animal study investigating the deposition of JWH-073 and its metabolites in rat hair found that the N-carboxylic acid metabolite was the major metabolite detected. nih.gov The study used UHPLC-MS/MS and concluded that hair pigmentation did not significantly affect the incorporation of the compound or its metabolites into the hair shaft. nih.gov This demonstrates the viability of hair as a sample matrix in research settings.

Oral Fluid Analysis: Oral fluid is a non-invasive sample type that is gaining popularity. Research has focused on developing highly sensitive methods for its analysis. One study designed a quartz crystal microbalance (QCM) nanosensor for the rapid detection of JWH-073 and its metabolites in artificial saliva, achieving extremely low detection limits in the picogram per milliliter (pg/mL) range. researchgate.net While this represents an emerging technology, it highlights the drive towards faster and more sensitive detection methods in non-invasive matrices.

Quantitative Analysis in Forensic Casework Simulation

Quantitative analysis determines the exact amount of a substance present in a sample. In simulated forensic casework, this is crucial for understanding the concentration of active ingredients in seized products, which can vary widely. researchgate.net

Validated methods are essential for producing reliable and legally defensible quantitative results. A GC-MS method was developed and validated for the simultaneous identification and quantification of multiple synthetic cannabinoids, including JWH-073, in seized materials. researchgate.net By using deuterated internal standards for JWH-073, the method achieved high accuracy and reproducibility. The analysis of simulated and real seized materials revealed that the concentration of JWH-073 in herbal mixtures can have a broad range, while tablets contained more consistent amounts. researchgate.net Similarly, a validated UPLC-MS/MS method for blood has a linear dynamic range of 0.05-50 ng/mL, allowing for precise quantification in forensic scenarios. nih.gov

The table below shows results from a quantitative analysis of JWH-073 in different types of seized materials from a research study. researchgate.net

Material Type Number of Samples Analyzed Detected Concentration of JWH-073
Dried Leaves40Broad concentration ranges
Bulk Powders6Purity over 70%
Tablets143.0–10.2 mg/g

Impurity Profiling as a Research Tool for Source Tracing

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research published on the impurity profiling of the chemical compound JWH 073 N-(1-methylpropyl) isomer for the purposes of source tracing.

The N-(1-methylpropyl) isomer of JWH-073, also known as the N-sec-butyl isomer, is a positional isomer of JWH-073. While JWH-073 and other related synthetic cannabinoids have been the subject of extensive forensic and analytical research, this focus has primarily been on their detection in seized materials and biological samples, as well as the characterization of their metabolic pathways.

Impurity profiling for source tracing is a specialized area of forensic chemistry that involves the identification of characteristic impurities, such as starting materials, reagents, by-products, and degradation products, in a seized drug sample. This "chemical fingerprint" can be used to compare different drug seizures to establish potential links, identify manufacturing routes, and trace distribution networks.

While the concept of impurity profiling is well-established for many illicit drugs and has been applied to some synthetic cannabinoids, dedicated studies detailing the specific synthetic pathways and resultant impurity profiles for this compound have not been published. A product listing for a related compound, JWH 073 2'-naphthyl-N-(1-methylpropyl) isomer, notes that the biological and toxicological properties of that specific compound have not been characterized, which further suggests that detailed forensic data such as impurity profiles for this class of isomers are not widely available. caymanchem.com

Research into the forensic analysis of synthetic cannabinoids often focuses on broader classes of compounds or those that are more prevalently encountered in seizures. Studies have been conducted on the impurity profiling of other synthetic cannabinoids, such as Cumyl-5F-PINACA, demonstrating the viability of this approach within the larger class of new psychoactive substances. nih.gov However, these findings cannot be extrapolated to this compound, as each synthetic compound possesses a unique profile dependent on its specific synthesis method.

Therefore, without dedicated research into the synthesis and subsequent impurity analysis of this compound, no detailed findings or data tables on its use as a tool for source tracing can be provided.

Structure Activity Relationship Sar Studies

Impact of N-Alkyl Side Chain Modifications on Cannabinoid Receptor Activity

The N-alkyl side chain on the indole (B1671886) ring of naphthoylindole cannabinoids is a critical determinant of their affinity and efficacy at cannabinoid receptors. caymanchem.com Research has consistently shown that the length and branching of this alkyl chain can dramatically alter a compound's interaction with the CB1 and CB2 receptors. caymanchem.com Computational studies have reinforced that the N-linked alkyl chain is one of the most important structural features influencing predicted CB1 binding affinity. nih.gov Generally, increasing the length of a straight alkyl chain up to a certain point, typically around five to six carbons, leads to enhanced binding affinity at both CB1 and CB2 receptors. nih.govcaymanchem.com This is attributed to the chain occupying a hydrophobic pocket within the receptor, leading to more favorable binding interactions.

The specific nature of the N-alkyl group—its length, branching, and composition—plays a pivotal role in defining a compound's cannabinoid receptor binding affinity. For instance, JWH-018, which possesses an N-pentyl (five-carbon) chain, generally exhibits a higher affinity for the CB1 receptor compared to JWH-073, which has an N-butyl (four-carbon) chain. wikipedia.orgwikipedia.orgnih.gov The N-(1-methylpropyl) group, also known as an isobutyl group, is a branched isomer of the n-butyl group found in JWH-073.

While direct, experimentally determined binding affinity data for JWH-073 N-(1-methylpropyl) isomer is not widely published, computational studies on related compounds provide insight into the effects of alkyl chain length. A molecular modeling study calculated the predicted binding free energies (ΔG) for a series of JWH-073 analogs with increasing N-alkyl chain lengths at the CB1 receptor. The results indicated a clear trend where longer chains led to more favorable (more negative) binding energies, suggesting stronger receptor interactions. nih.gov

Compound/ModificationN-Alkyl ChainPredicted Binding Free Energy (ΔG) kcal/mol
JWH-073 AnalogMethyl (1 carbon)-6.8
JWH-073 AnalogEthyl (2 carbons)-7.9
JWH-073 AnalogPropyl (3 carbons)-8.5
JWH-073 Butyl (4 carbons) -9.1
JWH-073 AnalogPentyl (5 carbons)-9.6
Data derived from computational modeling studies on the CB1 receptor. nih.gov

This trend highlights that the N-pentyl group, as seen in JWH-018, achieves a better-predicted binding affinity than the N-butyl group of JWH-073. nih.gov The introduction of branching, such as in the N-(1-methylpropyl) isomer, can also modulate receptor affinity, though its precise effect relative to its straight-chain counterpart requires specific experimental validation.

Influence of Core Naphthoylindole Structure on Receptor Binding

The core naphthoylindole structure is the foundational scaffold for a large family of synthetic cannabinoids and is integral to their ability to bind to cannabinoid receptors. wikipedia.org This structure consists of a naphthalene (B1677914) ring system linked to the 3-position of an indole ring via a carbonyl (ketone) group. nih.gov This arrangement allows the molecule to adopt a conformation that fits within the binding pocket of the CB1 and CB2 receptors. wikipedia.org

Several features of this core structure significantly influence receptor binding:

The Carbonyl Linker: The ketone linker between the naphthalene and indole moieties is a key feature. Computational studies suggest this carbonyl group provides stability for a common binding pose within the CB1 receptor. nih.gov When this linker is replaced, for example with a methylene (B1212753) group (as in the naphthylmethyleneindoles), the binding characteristics can change. nih.gov

Naphthalene Ring: The large, aromatic surface of the naphthalene ring is crucial for establishing strong π-π stacking interactions with phenylalanine residues (specifically Phe174 and Phe268) in the CB1 receptor binding pocket. nih.gov These interactions are a primary anchor for the ligand within the receptor.

Indole Ring: The indole portion of the molecule also participates in hydrophobic interactions and helps to properly orient the critical N-alkyl side chain within its corresponding hydrophobic pocket in the receptor. nih.gov

Naphthalene Substituents: The addition of substituents to the naphthalene ring can further modulate receptor affinity and selectivity. For example, adding a methoxy (B1213986) group at the 4-position of the naphthalene ring (as in JWH-081) was found to confer better CB1 affinity than a halogen substituent at the same position. researchgate.net

Computational Chemistry Approaches to SAR

Computational chemistry has become an indispensable tool for exploring the SAR of synthetic cannabinoids. These in silico methods allow researchers to predict how molecules will interact with their biological targets, guiding the synthesis and testing of new compounds. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into the molecular-level interactions that govern receptor binding and activation. nih.govmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For naphthoylindoles, docking simulations are used to visualize how these molecules fit into the binding sites of the CB1 and CB2 receptors and to identify the key interactions that stabilize the ligand-receptor complex. nih.gov

In studies involving JWH-073 and related compounds, a model of the human CB1 receptor (derived from the PDB ID: 5XRA crystal structure) is often used. nih.gov Docking simulations have revealed that these ligands bind in a pocket surrounded by an array of hydrophobic residues. Key interactions identified for the JWH-073 group include:

π-π Stacking: Strong π-π stacking interactions between the ligand's naphthalene ring and the phenyl rings of amino acid residues Phe174 and Phe268. nih.gov

Hydrophobic Interactions: The N-alkyl chain extends into a hydrophobic pocket, forming interactions with residues such as Phe183, Val188, and Leu193. nih.gov

Conserved Binding Pose: The presence of the carbonyl linker in the naphthoylindole series appears to stabilize a common binding pose for these ligands within the receptor. nih.gov

These simulations help explain why modifications, such as extending the N-alkyl chain, lead to stronger binding, as a longer chain can form more extensive hydrophobic contacts within the receptor pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net In the context of cannabinoids, QSAR models are developed to predict the receptor binding affinity (e.g., Ki) or functional activity of new or untested compounds based on their structural properties, known as molecular descriptors. youtube.com

A QSAR study involves calculating various descriptors for a set of molecules with known activities. These descriptors can be simple (e.g., molecular weight) or complex (e.g., topological or electronic properties). mdpi.comyoutube.com A statistical model is then built to correlate these descriptors with the observed activity.

For the JWH series, a clear relationship has been demonstrated between a simple structural descriptor—the length of the N-alkyl chain—and the predicted binding free energy (ΔG), which is a measure of binding affinity. nih.gov As shown in the table in section 7.1.1, a linear correlation exists where increasing the number of carbons in the alkyl chain results in a more negative ΔG, indicating stronger predicted binding. nih.gov This represents a simple but powerful QSAR model that can be used to predict the binding affinity of other N-alkyl analogs in the same series. nih.gov

Future Directions and Research Gaps

Unidentified Metabolites and Metabolic Pathways

The metabolic fate of the JWH-073 N-(1-methylpropyl) isomer is currently unknown. However, extensive research into its parent compound, JWH-073, and the closely related JWH-018, provides a predictive framework for its biotransformation. The primary metabolic routes for these synthetic cannabinoids involve Phase I and Phase II reactions.

Phase I Metabolism:

Hydroxylation: This is a major pathway, occurring on both the N-alkyl chain and the indole (B1671886) ring. nih.gov For JWH-073, monohydroxylation of the N-butyl chain to form the JWH-073 N-(4-hydroxybutyl) metabolite is a significant route. nih.govcaymanchem.com

Carboxylation: The terminal methyl group of the alkyl chain can be oxidized to a carboxylic acid. The JWH-073 N-butanoic acid metabolite is a known product of JWH-073 metabolism. nih.govresearchgate.net

Phase II Metabolism:

Glucuronidation: Hydroxylated metabolites are extensively conjugated with glucuronic acid, forming more water-soluble compounds that are readily excreted in urine. nih.govnih.gov Studies have identified specific human UGT (uridine diphosphate-glucuronosyltransferase) isoforms responsible for this conjugation. nih.gov

A significant research gap exists as the specific metabolites of the N-(1-methylpropyl) isomer have not been identified. It is plausible that it undergoes similar hydroxylation and carboxylation on its methylpropyl chain, but the exact positions and resulting products are yet to be determined. Furthermore, some studies have detected previously undocumented metabolites of parent compounds, suggesting that the full metabolic profile of even well-studied synthetic cannabinoids is not completely understood. chromtech.net.au Research has also suggested a potential metabolic pathway involving the demethylation of JWH-018 to JWH-073, indicating the complexity and potential for unexpected metabolic transformations. nih.gov Elucidating the metabolic pathways of the JWH-073 N-(1-methylpropyl) isomer is crucial for developing reliable analytical methods for its detection in biological samples.

Exploration of Novel Receptor Interactions

The biological activities of the JWH-073 N-(1-methylpropyl) isomer have not been characterized. glpbio.com The pharmacology of the parent compound, JWH-073, is defined by its interaction with cannabinoid receptors. It acts as a full agonist at both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. wikipedia.org

CompoundCB1 Receptor K_i (nM)CB2 Receptor K_i_ (nM)
JWH-073 8.938
Δ⁹-THC 40.736.4
K_i_ is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower K_i_ value indicates a higher binding affinity.
Data sourced from multiple studies. glpbio.comoup.comcaymanchem.com

Future research must not only establish the binding affinities of the N-(1-methylpropyl) isomer at CB1 and CB2 receptors but also explore more nuanced aspects of its pharmacology.

Biased Agonism: Cannabinoid receptors can signal through multiple intracellular pathways, including G-protein-dependent inhibition of adenylyl cyclase and β-arrestin recruitment. nih.gov Different ligands can preferentially activate one pathway over another, a phenomenon known as biased agonism. This can lead to distinct physiological outcomes. Studies on other synthetic cannabinoids have identified compounds that are highly biased towards one pathway. nih.gov Investigating whether the JWH-073 N-(1-methylpropyl) isomer exhibits biased agonism could reveal a more complex pharmacological profile.

Novel Receptor Sites: Some in vitro studies suggest that interactions between different synthetic cannabinoids may be synergistic, hinting at the possibility of multiple binding sites on the CB1 receptor. researchgate.net Exploring such novel interactions for the JWH-073 isomer could provide deeper insights into its mechanism of action.

Development of Advanced Isomer Differentiation Techniques

The structural similarity between JWH-073 and its N-(1-methylpropyl) isomer poses a significant challenge for standard analytical techniques. Differentiating isomers is critical in forensic science to correctly identify the specific substance present in a sample. Advanced analytical methods are necessary to achieve this differentiation.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge. High-resolution IMS, such as Structures for Lossless Ion Manipulations (SLIM), has proven effective in separating isomeric metabolites of other synthetic cannabinoids like JWH-018 and JWH-250. chemrxiv.org This approach could be applied to resolve JWH-073 from its N-(1-methylpropyl) isomer based on subtle differences in their collision cross-section values. chemrxiv.org

Differential Mobility Spectrometry (DMS): DMS is another technique that separates ions based on their different mobilities in high and low electric fields and has been successfully used to separate cannabinoid isomers like Δ⁹-THC and cannabidiol within seconds. semanticscholar.org

Chemical Derivatization: In cases where isomers are difficult to separate directly, chemical derivatization can be employed. This involves reacting the isomers with a reagent to create new products with distinct mass-to-charge ratios or chromatographic properties. This has been used to differentiate JWH-018 isomers and other cannabinoid isomers in complex matrices. chemrxiv.orgojp.gov

Mass Spectrometry Fragmentation: The electron ionization (EI) mass spectra of regioisomers of synthetic cannabinoids can show unique fragment ions that allow for their differentiation. nih.gov For example, the location of the acyl group in indole-based synthetic cannabinoids can be determined by characteristic fragmentation patterns, such as the presence of a benzoyl cation peak. nih.gov A detailed study of the fragmentation patterns of JWH-073 and its N-(1-methylpropyl) isomer is needed to identify unique ions for their unambiguous identification.

Long-Term In Vivo Studies in Animal Models

There is a significant lack of information regarding the long-term effects of JWH-073 and its isomers. Existing in vivo research in animal models has focused primarily on the acute effects of the parent compound, JWH-073. These studies have shown that JWH-073 produces a typical "tetrad" of effects similar to Δ⁹-THC, including hypolocomotion, analgesia, and hypothermia. nih.gov Acute administration has also been shown to impair memory function in mice for up to 24 hours and alter brain electrical activity. nih.govfrontiersin.org

However, the chronic effects resulting from long-term exposure remain uninvestigated. Long-term in vivo studies in animal models are essential to understand the potential for:

Development of tolerance and dependence.

Lasting neurological and cognitive deficits.

Cardiovascular, renal, and other organ system toxicity.

Persistent psychiatric and behavioral alterations.

Given that synthetic cannabinoids are often used repeatedly by individuals, this research gap represents a major public health concern. Future studies should be designed to assess the physiological and behavioral consequences of chronic administration of the JWH-073 N-(1-methylpropyl) isomer.

Comprehensive Impurity Profiling Databases for Forensic Intelligence

The clandestine synthesis of synthetic cannabinoids results in products that contain not only the target compound but also various impurities, including starting materials, reagents, and reaction by-products. The analysis of these impurities, known as impurity profiling, can provide valuable forensic intelligence. By creating a "chemical fingerprint" or "impurity signature" for a seized sample, it may be possible to link it to other samples, identify the synthetic route used, and trace it back to a specific clandestine laboratory. nih.govsci-hub.ru

Methodologies for impurity profiling of other synthetic cannabinoids, such as Cumyl-5F-PINACA, have been developed. nih.govresearchgate.net These methods typically involve:

Extraction of the active compound and its by-products from the sample matrix (e.g., e-liquids or plant material).

Separation and enrichment of the impurities from the main component, often using techniques like flash chromatography. nih.gov

Analysis of the impurity signature using high-resolution techniques like ultra-high-performance liquid chromatography coupled to mass spectrometry (UHPLC-MS). nih.govsci-hub.ru

Evaluation of the data using multivariate analysis to compare profiles across different seizures.

Currently, comprehensive impurity profiling databases for JWH-073 and its isomers are lacking. The development of such databases would be a powerful tool for law enforcement and forensic chemists to monitor the illicit drug market, understand trafficking patterns, and identify new synthesis trends.

Q & A

Basic Research Questions

Q. How does the structural modification of the N-(1-methylpropyl) isomer impact its cannabinoid receptor binding affinity compared to the parent JWH 073 compound?

  • Methodological Answer : The N-(1-methylpropyl) isomer replaces the butyl chain in JWH 073 with a branched methylpropyl group, altering steric and electronic interactions with CB1/CB2 receptors. Receptor binding assays (e.g., competitive displacement using radiolabeled ligands like [³H]CP-55,940) should be conducted to determine Ki values. Evidence suggests JWH 073 has CB1/CB2 Ki values of 8.9 nM and 38 nM, respectively . Structural analogs with modified alkyl chains (e.g., 2-methylpropyl vs. butyl) may exhibit divergent binding kinetics due to differences in hydrophobic interactions and receptor pocket compatibility .

Q. What analytical techniques are recommended for identifying and quantifying JWH 073 N-(1-methylpropyl) isomer in forensic or biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Sample Preparation : Liquid-liquid extraction (e.g., hexane-ethyl acetate) or solid-phase extraction for matrix cleanup .
  • Chromatographic Separation : Use a C18 column with gradient elution (methanol/water + 0.1% formic acid) to resolve isomers .
  • Detection : Monitor precursor-to-product ion transitions (e.g., m/z 327.4 → 155.1 for the parent ion) . Deuterated internal standards (e.g., JWH 073-d7) improve quantification accuracy by correcting for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor activation data between JWH 073 isomers with varying alkyl chain substitutions?

  • Methodological Answer :

  • Comparative Binding Studies : Perform parallel assays under identical conditions (e.g., membrane preparations from transfected HEK-293 cells) to compare CB1/CB2 activation (via cAMP inhibition or β-arrestin recruitment) .
  • Molecular Dynamics Simulations : Model interactions between the methylpropyl chain and receptor residues (e.g., CB1 transmembrane helices) to identify steric clashes or favorable hydrophobic contacts .
  • Data Normalization : Use reference agonists (e.g., WIN 55,212-2) to standardize efficacy metrics across studies .

Q. What experimental strategies are employed to characterize the metabolic pathways of this compound, and how do they differ from other synthetic cannabinoids?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate the isomer with human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP2C9, CYP3A4) to identify phase I metabolites (e.g., hydroxylation at the alkyl chain or naphthyl group) .
  • Phase II Metabolism : Analyze glucuronidation using UDP-glucuronosyltransferase (UGT) assays, focusing on urine metabolites. For example, JWH 018’s N-(5-hydroxypentyl) metabolite is predominantly glucuronidated .
  • Cross-Compound Comparison : Compare metabolic stability with analogs like JWH 081 or UR-144, which undergo distinct oxidative pathways due to naphthyl substitution patterns .

Q. How can researchers validate the specificity of immunoassays for detecting this compound in the presence of structurally similar synthetic cannabinoids?

  • Methodological Answer :

  • Cross-Reactivity Testing : Spike samples with common interferents (e.g., JWH 018, AM2201) and quantify false-positive rates using LC-MS/MS as a confirmatory method .
  • Antibody Design : Employ monoclonal antibodies raised against unique epitopes (e.g., the methylpropyl side chain) to enhance specificity. Surface plasmon resonance (SPR) can validate antibody-antigen binding kinetics .
  • Limit of Detection (LOD) Studies : Determine LODs in relevant matrices (e.g., blood, urine) using serial dilutions and statistical models (e.g., 3σ method) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.